molecular formula C9H14N4O B1371934 N-methyl-6-morpholinopyrimidin-4-amine

N-methyl-6-morpholinopyrimidin-4-amine

Cat. No.: B1371934
M. Wt: 194.23 g/mol
InChI Key: XADFPZCHKUGGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-6-morpholinopyrimidin-4-amine is a pyrimidine derivative characterized by a pyrimidine core substituted with a methylamino group at position 4 and a morpholino (morpholin-4-yl) group at position 4. The morpholino group enhances solubility and bioavailability, while the methylamino group contributes to hydrogen bonding and molecular interactions .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

N-methyl-6-morpholin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C9H14N4O/c1-10-8-6-9(12-7-11-8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3,(H,10,11,12)

InChI Key

XADFPZCHKUGGGQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC=N1)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparison with key analogs:

Compound Substituents Key Properties Biological Activity
N-methyl-6-morpholinopyrimidin-4-amine 4-(N-methylamine), 6-(morpholino) Enhanced solubility (morpholino), hydrogen bonding (methylamine) Inferred antimicrobial/anticancer activity (based on analogs)
5-[(4-ethoxyphenyl)imino]methyl derivative (III) 5-iminomethyl, 4-(4-fluorophenyl) Intermolecular C–H⋯O bonds, planar conformation Selective antibacterial (MIC 16 µg/mL vs. E. faecalis), anticancer (IC50 53.02 µM)
5-[(4-fluoroanilino)methyl]-6-methyl analog 5-aminomethyl, 4-(4-methylphenyl) Intramolecular N–H⋯N bonds, dihedral angles 11.3–70.1° Antibacterial activity (structural stability enhances potency)
4-chloro-N,N-dimethyl-6-morpholinopyrimidin-2-amine 2-(dimethylamine), 4-chloro, 6-morpholino Chloro as leaving group, dimethylamino electron donation Likely intermediate for further functionalization (no bioactivity reported)
4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amine 2-amino, 4-(4-morpholinophenyl) Morpholino at position 4, aromatic π–π stacking Not explicitly reported, but morpholino improves pharmacokinetics

Structural Parameters

  • Hydrogen Bonding: Amine analogs (e.g., 5-aminomethyl derivatives) form intramolecular N–H⋯N bonds (2.982 Å), stabilizing the crystal lattice . In contrast, imine derivatives rely on C–H⋯O interactions .
  • Dihedral Angles : The angle between the pyrimidine ring and aryl substituents ranges from 11.3° to 70.1°, influencing molecular planarity and interaction with biological targets .

Key Research Findings

  • Substituent Position Matters: Activity is maximized when electron-withdrawing groups (e.g., morpholino) are at position 6, while hydrogen-bond donors (e.g., methylamine) at position 4 enhance target binding .
  • Morpholino Advantage: Morpholino-substituted pyrimidines exhibit better pharmacokinetic profiles than chloro or dimethylamino analogs, as seen in 4-(4-morpholinophenyl) derivatives .
  • Synthetic Flexibility : Chloro-substituted analogs (e.g., 6-chloro-N-methylpyrimidin-4-amine) serve as intermediates for further functionalization via nucleophilic substitution .

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